molecular formula C17H13NO B12794230 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine CAS No. 85945-19-3

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine

Cat. No.: B12794230
CAS No.: 85945-19-3
M. Wt: 247.29 g/mol
InChI Key: ZCHVZVNCNUMXOQ-UHFFFAOYSA-N
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Description

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is a chemical compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an epoxy group, which is a three-membered ring containing an oxygen atom, making it highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)acridine. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy ring under mild conditions.

Major Products

The major products formed from these reactions include diols, substituted derivatives, and various oxygenated compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine involves its highly reactive epoxy group. This group can interact with various molecular targets, including nucleophiles like DNA, proteins, and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. These interactions are crucial in understanding its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
  • 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)phenanthrene

Uniqueness

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is unique due to its specific polycyclic structure and the presence of an epoxy group. This combination of features gives it distinct chemical reactivity and potential applications that are not shared by its analogs. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

85945-19-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-14(18-13)7-5-10-6-8-15-17(19-15)16(10)12/h1-5,7,9,15,17H,6,8H2

InChI Key

ZCHVZVNCNUMXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5N=C4C=C2

Origin of Product

United States

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